4-Hydrazino versus 4-Amino Derivative: Altered Ligand Field Strength in Transition Metal Complexes
The hydrazino substituent at the 4-position of the benzofuro[3,2-d]pyrimidine core modifies the ligand field experienced by coordinated transition metal ions compared to the 4-amino analog. Spectroscopic characterization of isolated Co(II), Ni(II), and Cu(II) complexes demonstrates that the 4-hydrazino derivative (L) induces different electronic environments than the 4-amino derivative (L'), as evidenced by distinct ligand field parameters (Dq, B', β, LFSE) and magnetic moments [1].
| Evidence Dimension | Ligand field parameters (Dq, B', β, LFSE) and magnetic moments |
|---|---|
| Target Compound Data | 4-Hydrazinobenzofuro[3,2-d]pyrimidine (L) complexes with Co(II), Ni(II), Cu(II) characterized |
| Comparator Or Baseline | 4-Aminobenzofuro[3,2-d]pyrimidine (L') complexes with Co(II), Ni(II), Cu(II) characterized |
| Quantified Difference | Distinct ligand field parameter values and magnetic moment differences reported for corresponding L and L' complexes with identical metals |
| Conditions | Solid-state characterization of isolated metal complexes via magnetic susceptibility and electronic spectroscopy |
Why This Matters
Procurement of the hydrazino derivative is essential for coordination chemistry studies requiring specific ligand field properties that cannot be replicated by the amino analog.
- [1] Hiremath, A. C., Hall, M. B., & Huggi, N. V. (1984). Complexes of Some Bivalent Metals with 4-Substituted Benzofuro[3,2-d]pyrimidines. Journal of the Indian Chemical Society, 61(7), 565-568. View Source
